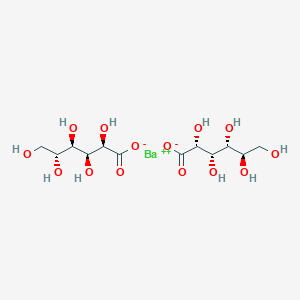
Barium gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium gluconate is a chemical compound composed of barium, carbon, hydrogen, and oxygen atoms. It is a white, odorless powder that is easily soluble in water. This compound is commonly used in cosmetics and personal care products due to its ability to enhance the texture and appearance of the skin. It is also utilized in the medical industry as a contrast agent for X-rays and CT scans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium gluconate can be synthesized through the reaction of barium hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with gluconic acid to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving barium carbonate in gluconic acid. The mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any impurities. The filtrate is then evaporated to obtain this compound crystals, which are further dried and ground to the desired particle size.
Analyse Chemischer Reaktionen
Types of Reactions
Barium gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal.
Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium sulfate can facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and water.
Reduction: Barium metal and gluconic acid.
Substitution: Barium salts of the substituting anion and gluconic acid.
Wissenschaftliche Forschungsanwendungen
Barium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: It serves as a contrast agent in medical imaging techniques such as X-rays and CT scans.
Wirkmechanismus
The mechanism of action of barium gluconate involves its interaction with biological tissues. In medical imaging, this compound acts as a contrast agent by absorbing X-rays, thereby enhancing the visibility of internal structures. The gluconate ion facilitates the solubility and bioavailability of barium, allowing it to be effectively used in various applications .
Vergleich Mit ähnlichen Verbindungen
Barium gluconate can be compared with other gluconate salts such as:
- Calcium gluconate
- Magnesium gluconate
- Zinc gluconate
- Copper gluconate
- Iron gluconate
Uniqueness
This compound is unique due to its specific applications in medical imaging and its ability to enhance the texture and appearance of skin in cosmetic products. Unlike other gluconate salts, this compound is particularly effective as a contrast agent due to the high atomic number of barium, which provides superior X-ray absorption .
Eigenschaften
CAS-Nummer |
22561-74-6 |
|---|---|
Molekularformel |
C12H22BaO14 |
Molekulargewicht |
527.62 g/mol |
IUPAC-Name |
barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI-Schlüssel |
PECPTSUHUFWKDG-IYEMJOQQSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


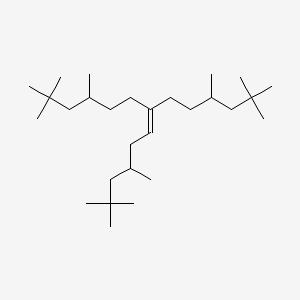
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
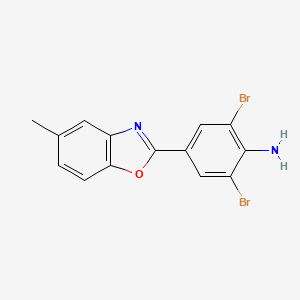
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
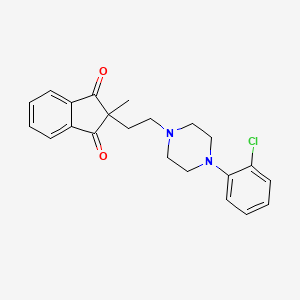
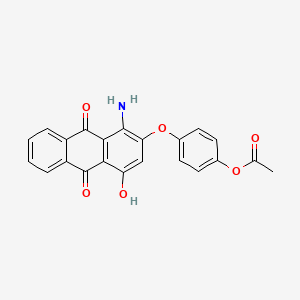
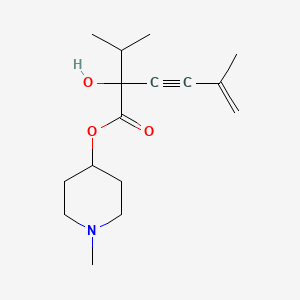
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

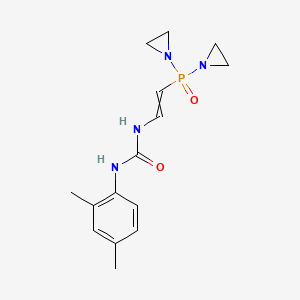
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
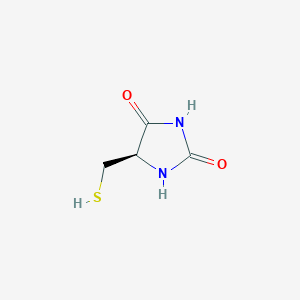
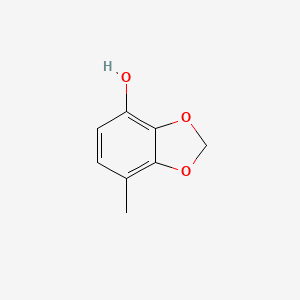
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
